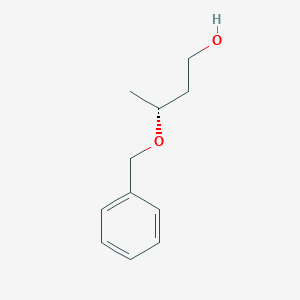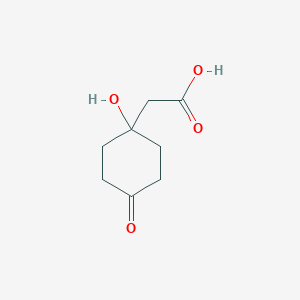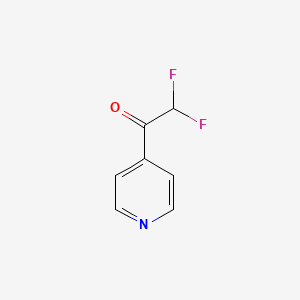
(S)-2-((Methoxycarbonyl)amino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((Methoxycarbonyl)amino)pentanoic acid is an amino acid derivative with a methoxycarbonyl group attached to the amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((Methoxycarbonyl)amino)pentanoic acid can be achieved through various methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method involves the use of photocatalytic reactions to modify amino acids under mild, physiologically compatible conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-((Methoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
(S)-2-((Methoxycarbonyl)amino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for more complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and modification.
Mécanisme D'action
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biochemical pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids: These compounds are used in peptide synthesis and share similar protective group chemistry.
tert-Butoxycarbonyl (Boc) amino acids: Another class of amino acid derivatives used in peptide synthesis with different protective groups.
Uniqueness: (S)-2-((Methoxycarbonyl)amino)pentanoic acid is unique due to its specific methoxycarbonyl group, which provides distinct reactivity and stability compared to other protective groups like Fmoc and Boc. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H13NO4 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
(2S)-2-(methoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-3-4-5(6(9)10)8-7(11)12-2/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/t5-/m0/s1 |
Clé InChI |
MUSAWTUYKNDIND-YFKPBYRVSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)O)NC(=O)OC |
SMILES canonique |
CCCC(C(=O)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)



![tert-butyl (3aS,4S,6aS)-4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B11756413.png)
![{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene](/img/structure/B11756416.png)
![tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate](/img/structure/B11756422.png)




![7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756441.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)

